molecular formula C13H22Cl2IN B6316561 Benzyltriethylammonium dichloroiodate CAS No. 140410-47-5

Benzyltriethylammonium dichloroiodate

Cat. No.: B6316561
CAS No.: 140410-47-5
M. Wt: 390.13 g/mol
InChI Key: NBJLVNRHHVRJSO-UHFFFAOYSA-N
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Description

Benzyltriethylammonium dichloroiodate is an organic compound with the molecular formula C13H22Cl2IN. It is a quaternary ammonium salt that contains both chlorine and iodine atoms. This compound is known for its use in various chemical reactions, particularly in oxidation processes.

Mechanism of Action

Target of Action

Benzyltriethylammonium dichloroiodate (BTDA) is an organic ammonium compound . Its primary targets are organic substrates, particularly those containing aniline groups . The compound’s role is to facilitate the iodination of these substrates, a crucial step in many organic synthesis reactions .

Mode of Action

BTDA interacts with its targets through a process of iodination . It acts as an iodinating reagent, promoting the addition of iodine to the organic substrate . This interaction results in the formation of monoiodinated products, such as monoiodinated anilines .

Biochemical Pathways

The biochemical pathways affected by BTDA primarily involve the iodination of organic substrates . The downstream effects of this process include the formation of iodinated products, which can be further used in various organic synthesis reactions.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability when used in these solvents.

Result of Action

The molecular and cellular effects of BTDA’s action primarily involve the iodination of organic substrates . This results in the formation of iodinated products, which can be crucial intermediates in various organic synthesis reactions.

Action Environment

The action of BTDA can be influenced by environmental factors. For instance, it is sensitive to light and hygroscopic , suggesting that it should be stored in a cool, dark, and dry environment to maintain its stability and efficacy . Furthermore, its iodination reactions are reported to occur under solvent-free conditions, indicating that the absence of a solvent can enhance its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyltriethylammonium dichloroiodate can be synthesized through the reaction of benzyltriethylammonium chloride with iodine monochloride. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where benzyltriethylammonium chloride is reacted with iodine monochloride under controlled conditions. The reaction mixture is then subjected to filtration and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyltriethylammonium dichloroiodate primarily undergoes oxidation reactions. It acts as an oxidizing agent in various organic transformations.

Common Reagents and Conditions

    Oxidation Reactions: this compound is used in the oxidation of alcohols to aldehydes or ketones. Common reagents include alcohol substrates and solvents like dichloromethane.

    Substitution Reactions: It can also participate in halogenation reactions where it introduces iodine into organic molecules.

Major Products Formed

    Oxidation: The major products formed are aldehydes or ketones, depending on the starting alcohol.

    Halogenation: The major products are iodinated organic compounds.

Scientific Research Applications

Chemistry

Benzyltriethylammonium dichloroiodate is widely used as an oxidizing agent in organic synthesis. It is particularly useful in the selective oxidation of alcohols to aldehydes and ketones.

Biology

In biological research, this compound is used in the synthesis of various biologically active molecules

Medicine

This compound is used in the synthesis of pharmaceutical intermediates. Its ability to selectively oxidize and iodinate organic molecules makes it valuable in the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the manufacturing of certain polymers and resins.

Comparison with Similar Compounds

Similar Compounds

  • Benzyltrimethylammonium dichloroiodate
  • Benzyltriethylammonium tribromide
  • Benzyltrimethylammonium tribromide

Uniqueness

Benzyltriethylammonium dichloroiodate is unique due to its specific combination of benzyl, triethylammonium, and dichloroiodate groups. This combination provides it with distinct reactivity and selectivity in oxidation and halogenation reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a preferred choice in certain synthetic applications.

Properties

InChI

InChI=1S/C13H22N.Cl2I/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;1-3-2/h7-11H,4-6,12H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJLVNRHHVRJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1.Cl[I-]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyltriethylammonium dichloroiodate
Reactant of Route 2
Benzyltriethylammonium dichloroiodate
Reactant of Route 3
Benzyltriethylammonium dichloroiodate
Reactant of Route 4
Benzyltriethylammonium dichloroiodate
Reactant of Route 5
Benzyltriethylammonium dichloroiodate
Reactant of Route 6
Benzyltriethylammonium dichloroiodate

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